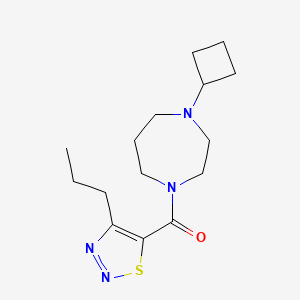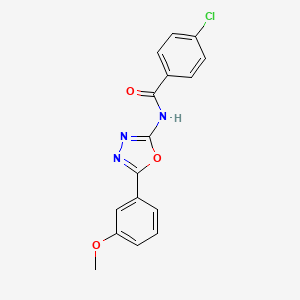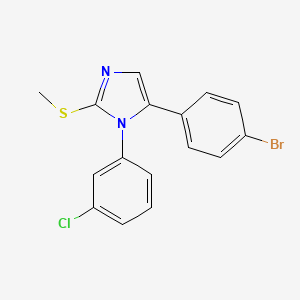![molecular formula C13H14N2O3 B2401946 1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]pyrrolidine CAS No. 1426293-57-3](/img/structure/B2401946.png)
1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2E)-3-(3-Nitrophenyl)prop-2-enoyl]pyrrolidine is a chemical compound with the molecular formula C13H14N2O3 . It is also known as 2-Propen-1-one, 3-(3-nitrophenyl)-1-(1-pyrrolidinyl)-, (2E)- .
Molecular Structure Analysis
The molecular structure of 1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]pyrrolidine consists of a pyrrolidine ring attached to a nitrophenyl group via a prop-2-enoyl linker . The molecular weight of this compound is 246.26 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]pyrrolidine include its molecular formula (C13H14N2O3), molecular weight (246.26), and structure . Other properties such as melting point, boiling point, and density were not available in the search results .Applications De Recherche Scientifique
Pyrrolidine Compounds in Medicine and Industry
Pyrrolidine compounds, including 1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]pyrrolidine, are significant in various scientific research areas due to their biological effects. These compounds find applications in medicine and can also be used in industrial applications like dyes and agrochemical substances. Studies have explored the synthesis of pyrrolidines in cycloaddition reactions, highlighting their importance in modern science (Żmigrodzka et al., 2022).
Electrospray-Ionization Mass Spectrometry
The use of electrospray-ionization tandem mass spectrometry (ESI-MS/MS) in studying pyrrolidine compounds provides insights into their molecular behavior and decomposition mechanisms. These techniques are essential for understanding the structural and chemical properties of such compounds (Hu, Reder, & Hesse, 1996).
Enamine Tautomerism
Research on the tautomerism of enamines derived from pyrrolidine compounds reveals important insights into their nucleophilic behavior. Such studies contribute to a deeper understanding of chemical equilibrium and reactivity in organic synthesis (Pitacco et al., 1974).
Calcium Antagonism and Stereoselectivity
Investigations into the stereoselectivity of pyrrolidine compounds as calcium antagonists are significant in pharmacological research. This includes the synthesis and evaluation of different enantiomers for their binding affinity and vasodilating activity, providing valuable data for drug development (Tamazawa et al., 1986).
Antimicrobial and Insecticidal Activities
Pyrrolidine derivatives have been isolated from natural sources and synthesized to exhibit significant biological activities. Studies have shown their potential in antimicrobial and insecticidal applications, highlighting their importance in agrochemical research (Cantín et al., 1999).
Ultrafast Dynamics in Excited States
Research on the dynamics of excited states of pyrrolidine compounds contributes to understanding their photophysical properties. This is essential for applications in photochemistry and molecular electronics (Ghosh & Palit, 2012).
Structural Analyses
Structural analysis of pyrrolidine compounds using techniques like X-ray crystallography provides critical information on molecular configurations, which is crucial for designing molecules with desired properties (Dayananda et al., 2011).
Propriétés
IUPAC Name |
(E)-3-(3-nitrophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-13(14-8-1-2-9-14)7-6-11-4-3-5-12(10-11)15(17)18/h3-7,10H,1-2,8-9H2/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYIMHVLTKZLCN-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2401867.png)



![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2401875.png)
![Methyl 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoate](/img/structure/B2401877.png)
![[2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2401878.png)
![3-Methoxy-N-methyl-N-[[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2401879.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2401880.png)
![1'-[(2,4-Dichlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2401881.png)


![3-ethyl-N-(furan-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2401886.png)